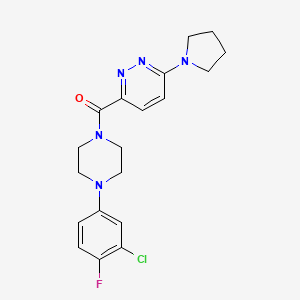

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

描述

This compound is a synthetic arylpiperazine derivative with a pyridazine core. Its structure combines a piperazine ring substituted with a 3-chloro-4-fluorophenyl group at the N1 position and a pyridazine moiety functionalized with a pyrrolidine ring at the C6 position. The molecule’s design reflects efforts to optimize pharmacological properties, such as receptor binding affinity and metabolic stability, by introducing halogenated aromatic and heterocyclic substituents. Such structural motifs are common in ligands targeting serotonin (5-HT) and dopamine receptors, though specific receptor interactions for this compound remain uncharacterized in the available literature .

属性

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN5O/c20-15-13-14(3-4-16(15)21)24-9-11-26(12-10-24)19(27)17-5-6-18(23-22-17)25-7-1-2-8-25/h3-6,13H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTIJARRXAPSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a synthetic molecule with potential therapeutic applications, particularly in the field of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 396.81 g/mol. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

- Receptor Interaction : The compound has been shown to interact with several G protein-coupled receptors (GPCRs), which are critical for signal transduction in cells. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and cellular proliferation.

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression. For example, its structural analogs have been reported to inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal tumors and systemic mastocytosis .

- Multidrug Resistance Reversal : Research indicates that compounds with similar structures can act as multidrug resistance (MDR) reversers by blocking efflux pumps that expel chemotherapeutic agents from cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural homology with other arylpiperazine-based molecules, particularly those synthesized for CNS drug discovery. Below is a detailed comparison with analogs from the literature:

Structural Variations and Pharmacological Implications

Binding Affinity and Selectivity

While direct binding data for the target compound are unavailable, inferences can be drawn from analogs:

- Arylpiperazine Substituents : The 3-chloro-4-fluorophenyl group in the target compound may confer higher 5-HT₁A receptor affinity compared to the trifluoromethylphenyl group in Compounds 21 and 5, as halogens often enhance π-π stacking in receptor pockets.

- Heterocyclic Core : Pyridazine (target) vs. thiophene (Compound 21) vs. pyrazole (Compound 5): Pyridazine’s nitrogen-rich structure may favor interactions with polar residues in dopamine D₂ receptors, whereas thiophene/pyrazole cores could prioritize serotonin receptor subtypes .

Research Findings and Limitations

- Metabolic Stability : The pyrrolidine substituent in the target compound may reduce first-pass metabolism compared to Compounds 21 and 5, which lack saturated nitrogen heterocycles .

- In contrast, trifluoromethyl groups (Compounds 21/5) are associated with longer half-lives but possible bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。